ジペンタエリスリトールヘキサキス(3-メルカプトプロピオネート)

概要

説明

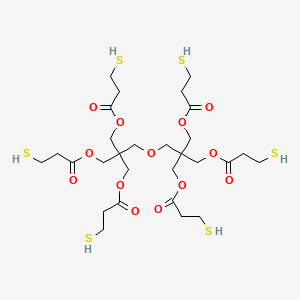

Dipentaerythritol hexakis(3-mercaptopropionate) is a chemical compound with the molecular formula C28H46O13S6 and a molecular weight of 783.02 g/mol . It is a dithiol monomer commonly used in polymer chemistry and materials science due to its multiple thiol groups, which make it highly reactive and versatile .

科学的研究の応用

Dipentaerythritol hexakis(3-mercaptopropionate) has a wide range of applications in scientific research:

Chemistry: It is used as a cross-linking agent in the synthesis of polymers and hydrogels.

Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: It is explored for its potential in creating responsive materials for controlled drug release.

作用機序

Target of Action

Dipentaerythritol Hexakis(3-mercaptopropionate), also known as DiPETMP , is a high-molecular weight compound containing functional groupsIt’s known to be used as a photopolymerizable cross-linking agent , suggesting that its targets could be various types of polymers.

Mode of Action

DiPETMP interacts with its targets (polymers) through a process called photopolymerization. This process involves the use of light to initiate a reaction that forms a cross-linked network of polymers. The mercaptopropionate groups in DiPETMP can form strong covalent bonds with other molecules, facilitating the cross-linking process .

Result of Action

DiPETMP has been shown to form a film with good adhesion and mechanical properties . This suggests that it can enhance the structural integrity and durability of the polymers it interacts with.

Action Environment

The action, efficacy, and stability of DiPETMP can be influenced by various environmental factors. For instance, the efficiency of photopolymerization could be affected by the intensity and wavelength of the light source. Additionally, factors such as temperature, pH, and the presence of other chemicals could also impact its stability and reactivity.

生化学分析

Biochemical Properties

Dipentaerythritol hexakis(3-mercaptopropionate) plays a significant role in biochemical reactions due to its multiple thiol groups. These thiol groups can form strong covalent bonds with various biomolecules, including enzymes, proteins, and other thiol-containing compounds. The compound interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, participating in redox reactions and maintaining cellular redox balance. Additionally, dipentaerythritol hexakis(3-mercaptopropionate) can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function .

Cellular Effects

Dipentaerythritol hexakis(3-mercaptopropionate) affects various types of cells and cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases. This compound has been shown to influence gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, dipentaerythritol hexakis(3-mercaptopropionate) impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dipentaerythritol hexakis(3-mercaptopropionate) can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, dipentaerythritol hexakis(3-mercaptopropionate) may undergo oxidation, leading to the formation of disulfide bonds and a decrease in its thiol content. Long-term exposure to dipentaerythritol hexakis(3-mercaptopropionate) can result in changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of dipentaerythritol hexakis(3-mercaptopropionate) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, dipentaerythritol hexakis(3-mercaptopropionate) can cause toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

Dipentaerythritol hexakis(3-mercaptopropionate) is involved in various metabolic pathways, primarily those related to redox reactions and thiol metabolism. It interacts with enzymes such as glutathione reductase and thioredoxin, playing a role in maintaining cellular redox homeostasis. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, dipentaerythritol hexakis(3-mercaptopropionate) is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, such as thiol transporters, and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting processes such as signal transduction and metabolic regulation .

Subcellular Localization

Dipentaerythritol hexakis(3-mercaptopropionate) exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it participates in redox reactions and influences mitochondrial function. Additionally, dipentaerythritol hexakis(3-mercaptopropionate) can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and regulates cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

Dipentaerythritol hexakis(3-mercaptopropionate) is synthesized through the esterification of dipentaerythritol with 3-mercaptopropionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Industrial Production Methods

In industrial settings, the production of dipentaerythritol hexakis(3-mercaptopropionate) follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and filtration to ensure the product meets the required specifications .

化学反応の分析

Types of Reactions

Dipentaerythritol hexakis(3-mercaptopropionate) undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: Disulfides formed from oxidation can be reduced back to thiols.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, substituted thiol derivatives, and various polymeric materials when used in polymerization reactions .

類似化合物との比較

Similar Compounds

Pentaerythritol tetrakis(3-mercaptopropionate): Similar in structure but with fewer thiol groups.

Trimethylolpropane tris(3-mercaptopropionate): Another thiol-containing compound used in similar applications.

Uniqueness

Dipentaerythritol hexakis(3-mercaptopropionate) stands out due to its higher number of thiol groups, which provides greater reactivity and versatility in forming cross-linked networks. This makes it particularly valuable in applications requiring robust and stable polymeric materials .

生物活性

Dipentaerythritol hexakis(3-mercaptopropionate) (DiPETMP) is a multifunctional thiol compound widely studied for its potential applications in biomedical fields, particularly in tissue engineering and drug delivery systems. This article provides a comprehensive overview of the biological activity of DiPETMP, including its synthesis, properties, and relevant case studies.

DiPETMP is synthesized from dipentaerythritol and 3-mercaptopropionic acid through an esterification reaction. The resulting compound features multiple thiol groups, which are critical for crosslinking in polymeric materials. Its structure is characterized by the following features:

- Molecular Formula : C30H54O6S6

- Molecular Weight : 654.00 g/mol

- Functional Groups : Six mercaptopropionate groups, enhancing reactivity and potential for polymerization.

Biological Activity

The biological activity of DiPETMP is primarily attributed to its thiol groups, which facilitate the formation of crosslinked networks in polymer systems. These properties are significant for various applications:

-

Cytotoxicity and Biocompatibility :

- Studies have demonstrated that DiPETMP exhibits low cytotoxicity towards mammalian cells. For instance, formulations containing DiPETMP showed cell viabilities exceeding 90% in direct contact studies with mouse 3T3 fibroblasts over 72 hours .

- A recent study indicated that different concentrations of DiPETMP in polymer formulations maintained cell viability above 87%, suggesting good biocompatibility for potential biomedical applications .

-

Tissue Engineering Applications :

- DiPETMP has been utilized in the development of shape memory polymers (SMPs) that can adapt to physiological conditions. These SMPs demonstrated high toughness and elasticity, making them suitable for soft tissue applications .

- The incorporation of hydroxyapatite into DiPETMP-based scaffolds has shown promising results in enhancing osteoconductivity and promoting fibroblast regeneration .

-

Controlled Drug Delivery Systems :

- Research indicates that DiPETMP can be used to create hydrogels that respond to environmental stimuli, allowing for controlled release of therapeutic agents. The crosslinked networks formed by DiPETMP can encapsulate drugs and release them in a controlled manner depending on the external conditions .

Case Study 1: Shape Memory Polymers

A study focused on developing a shape memory polymer system using DiPETMP demonstrated significant mechanical properties that allow it to recover its original shape after deformation. The research highlighted the potential of these materials in minimally invasive surgical devices .

Case Study 2: Hydroxyapatite Scaffolds

In another study, researchers fabricated macroporous scaffolds using DiPETMP combined with hydroxyapatite for bone tissue engineering. The scaffolds exhibited excellent mechanical strength and biocompatibility, supporting fibroblast proliferation and mineralization .

Comparative Analysis of Biological Activity

| Property | DiPETMP | Other Thiols |

|---|---|---|

| Cytotoxicity | Low (≥90% viability) | Varies (often higher) |

| Biocompatibility | High | Moderate to High |

| Mechanical Strength | High | Variable |

| Application Potential | Tissue engineering, drug delivery | General biomedical use |

特性

IUPAC Name |

[3-(3-sulfanylpropanoyloxy)-2-[[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propoxy]methyl]-2-(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O13S6/c29-21(1-7-42)36-15-27(16-37-22(30)2-8-43,17-38-23(31)3-9-44)13-35-14-28(18-39-24(32)4-10-45,19-40-25(33)5-11-46)20-41-26(34)6-12-47/h42-47H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAUVJUJVBJRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)OCC(COCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O13S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948202 | |

| Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25359-71-1 | |

| Record name | 1,1′-[2-[[3-(3-Mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] bis(3-mercaptopropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25359-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((3-(3-Mercapto-1-oxopropoxy)-2,2-bis((3-mercapto-1-oxopropoxy)methyl)propoxy)methyl)-2-((3-mercapto-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-mercaptopropionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025359711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-(3-mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Dipentaerythritol hexakis(3-mercaptopropionate) particularly suitable for UV curing applications?

A: Dipentaerythritol hexakis(3-mercaptopropionate) (SH6) is a hexafunctional thiol compound. This means it possesses six thiol (-SH) groups available for chemical reactions. In the context of UV curing, these thiol groups readily participate in thiol-ene photopolymerization reactions. [, ] This type of polymerization is highly efficient and proceeds rapidly upon exposure to UV light, making it ideal for applications requiring fast curing times. []

Q2: How does the concentration of ene compounds influence the photopolymerization process when using Dipentaerythritol hexakis(3-mercaptopropionate)?

A: Research has shown that the local concentration of ene compounds significantly affects the UV curing behavior of systems containing Dipentaerythritol hexakis(3-mercaptopropionate). [] Higher concentrations of ene groups, particularly when located at the surface of dendritic structures like those found in polyallyl dendrimers, lead to faster and more efficient polymerization. [] This is because the thiol groups on Dipentaerythritol hexakis(3-mercaptopropionate) can readily react with the abundant ene groups upon UV light exposure, accelerating the curing process.

Q3: Can the properties of UV curable materials incorporating Dipentaerythritol hexakis(3-mercaptopropionate) be further tailored?

A: Yes, the properties of these materials can be fine-tuned by adjusting the composition of the photopolymer system. For example, researchers have explored the use of a three-component system incorporating Dipentaerythritol hexakis(3-mercaptopropionate) alongside two different ene compounds: a highly reactive polyallyl dendrimer (AL16) and a smaller, more mobile polyallyl dendrimer (AL4). [] The addition of AL4, acting as a reactive diluent, enhances the diffusion of components within the film and further contributes to the efficiency of the stepwise radical polymerization process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。